Cas no 2228607-27-8 (3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine)

3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine structure
2228607-27-8 structure
Product Name:3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine
CAS-nummer:2228607-27-8
MF:C12H12ClF2N3
MW:271.693588256836
CID:5762222
PubChem ID:165945946
Update Time:2025-05-22

3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(4-chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine
    • EN300-1956413
    • 2228607-27-8
    • 3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine
    • Inchi: 1S/C12H12ClF2N3/c1-12(16,11(14)15)6-9-10(13)7-4-2-3-5-8(7)17-18-9/h2-5,11H,6,16H2,1H3
    • InChI-sleutel: GTWVHLJPXNPNHA-UHFFFAOYSA-N
    • LACHT: ClC1C2C=CC=CC=2N=NC=1CC(C)(C(F)F)N

Berekende eigenschappen

  • Exacte massa: 271.0687814g/mol
  • Monoisotopische massa: 271.0687814g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 293
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 51.8Ų

3-(4-Chlorocinnolin-3-yl)-1,1-difluoro-2-methylpropan-2-amine Prijsmeer >>

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Enamine
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